Dihydroevocarpine

Übersicht

Beschreibung

Dihydroevocarpine is a naturally occurring alkaloid found in the plant Evodia rutaecarpa. It is known for its potent biological activities, including anti-inflammatory and anti-cancer properties. The compound has a molecular formula of C23H35NO and a molecular weight of 341.53 g/mol .

Wissenschaftliche Forschungsanwendungen

Dihydroevocarpine has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.

Biology: The compound is studied for its effects on cellular processes and signaling pathways.

Industry: It is used in the development of pharmaceuticals and as a natural product in traditional medicine.

Wirkmechanismus

Target of Action

Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has been found to target several key proteins and enzymes in the body . It is a moderate modulator of p-glycoprotein (p-gp) activity and shows more potent inhibitory effects against Monoamine Oxidase B (MAO-B) compared to MAO-A . Additionally, it has been found to suppress the activity of mTORC1/2 , which are key components of the mTOR pathway .

Mode of Action

This compound interacts with its targets, leading to a series of biochemical reactions. By inhibiting the activity of mTORC1/2, it suppresses the mTOR pathway . This inhibition leads to cytotoxicity in acute myeloid leukemia cells . Furthermore, it modulates the activity of p-gp and inhibits MAO-B, which could potentially influence neurotransmitter levels in the brain .

Biochemical Pathways

The mTOR pathway, which this compound targets, plays a key role in cell growth, proliferation, and survival . By suppressing the mTOR pathway, this compound can induce cytotoxicity, apoptosis, and G0/G1 arrest in acute myeloid leukemia cells .

Pharmacokinetics

Its ability to induce cytotoxicity in acute myeloid leukemia cells suggests that it can reach its targets in the body effectively .

Result of Action

The primary result of this compound’s action is the induction of cytotoxicity in acute myeloid leukemia cells . This is achieved through the suppression of the mTOR pathway, leading to apoptosis and G0/G1 arrest . Additionally, its modulation of p-gp and inhibition of MAO-B could potentially have effects on neurotransmitter levels .

Biochemische Analyse

Biochemical Properties

Dihydroevocarpine interacts with various biomolecules, including enzymes and proteins. It has been found to suppress the mTORC1/2 activity , which plays a key role in mediating interactions in the cellular microenvironment .

Cellular Effects

This compound has been shown to induce cytotoxicity, apoptosis, and G0/G1 arrest in acute myeloid leukemia (AML) cells . It also inhibits tumor growth in an AML xenograft model . Furthermore, it has been found to have potent anti-Helicobacter pylori activity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the mTOR pathway via suppressing the mTORC1/2 activity . This suppression overcomes the protective effect of the bone marrow microenvironment on AML cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydroevocarpine can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the dried, unripe fruits of Evodia rutaecarpa using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the active compounds using solvents. The extract is further purified to isolate this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Dihydroevocarpine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Ausgangsmaterial für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Industrie: Es wird bei der Entwicklung von Arzneimitteln und als Naturprodukt in der traditionellen Medizin eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung des mTORC1/2-Signalwegs aus. Diese Hemmung führt zur Unterdrückung des Zellwachstums und der Zellproliferation, was es bei bestimmten Krebsarten wirksam macht. Die Verbindung induziert Cytotoxizität, Apoptose und G0/G1-Zellzyklus-Arrest in Zellen der akuten myeloischen Leukämie . Zu den molekularen Zielstrukturen gehören mTORC1 und mTORC2, die wichtige Regulatoren des Zellstoffwechsels und des Zellwachstums sind .

Ähnliche Verbindungen:

- Rutaecarpine

- Evodiamine

- N-Formyldihydrorutaecarpine

- Limonin

- Rutaevine

Vergleich: this compound ist durch seine spezifische Hemmung des mTORC1/2-Signalwegs einzigartig, die bei ähnlichen Verbindungen wie Rutaecarpine und Evodiamine nicht so deutlich beobachtet wird. Darüber hinaus zeigt this compound eine starke Anti-Helicobacter-pylori-Aktivität, was ein Unterscheidungsmerkmal im Vergleich zu anderen verwandten Alkaloiden ist .

Vergleich Mit ähnlichen Verbindungen

- Rutaecarpine

- Evodiamine

- N-formyldihydrorutaecarpine

- Limonin

- Rutaevine

Comparison: Dihydroevocarpine is unique due to its specific inhibition of the mTORC1/2 pathway, which is not as prominently observed in similar compounds like rutaecarpine and evodiamine. Additionally, this compound exhibits potent anti-Helicobacter pylori activity, which is a distinguishing feature compared to other related alkaloids .

Eigenschaften

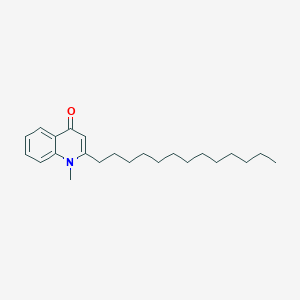

IUPAC Name |

1-methyl-2-tridecylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHCRAGHDDLXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316469 | |

| Record name | Dihydroevocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15266-35-0 | |

| Record name | Dihydroevocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroevocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.